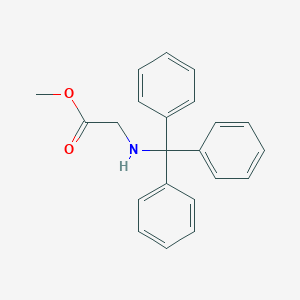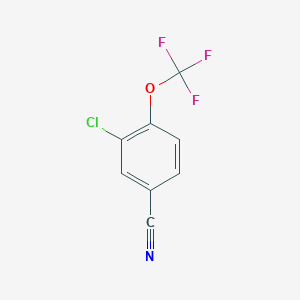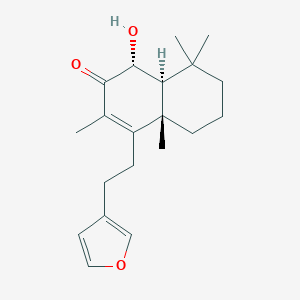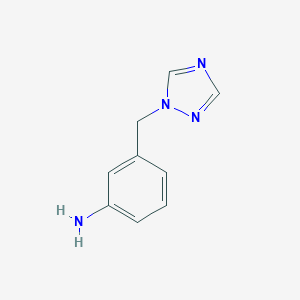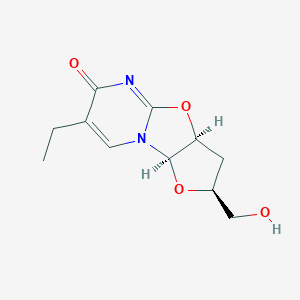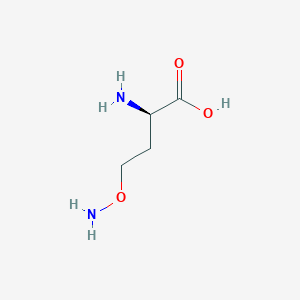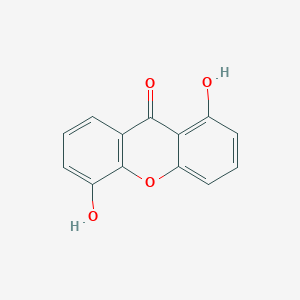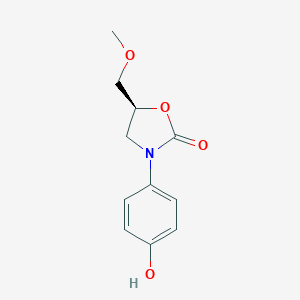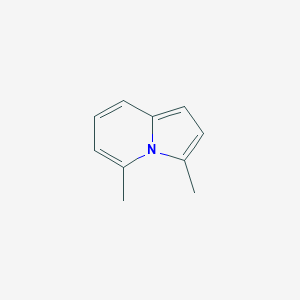
3,5-Dimethylindolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethylindolizine is a heterocyclic organic compound that belongs to the indolizine family. It is a five-membered ring structure with two nitrogen atoms and two carbon atoms. 3,5-Dimethylindolizine has been of interest to the scientific community due to its unique chemical and biological properties.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethylindolizine is not fully understood. However, it is believed to interact with various cellular targets, such as enzymes, receptors, and ion channels. 3,5-Dimethylindolizine has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to modulate the activity of certain receptors, such as the serotonin receptor and the nicotinic acetylcholine receptor.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3,5-Dimethylindolizine are diverse and depend on the specific target it interacts with. In general, 3,5-Dimethylindolizine has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3,5-Dimethylindolizine for lab experiments is its unique chemical and biological properties. It has been shown to have a high affinity for certain cellular targets, which makes it a useful tool for studying the function of these targets. However, one limitation of 3,5-Dimethylindolizine is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are many potential future directions for the study of 3,5-Dimethylindolizine. One area of interest is the development of new drug candidates based on the structure of 3,5-Dimethylindolizine. Another area of interest is the study of the mechanism of action of 3,5-Dimethylindolizine and its interaction with cellular targets. Additionally, the development of new synthetic methods for the preparation of 3,5-Dimethylindolizine and its derivatives is an area of ongoing research.
Métodos De Síntesis
The synthesis of 3,5-Dimethylindolizine can be achieved through various methods, such as the Pictet-Spengler reaction, the Friedel-Crafts reaction, and the Hantzsch synthesis. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with a tryptamine derivative in the presence of a Lewis acid catalyst. The Friedel-Crafts reaction involves the reaction of an aromatic compound with an acyl halide or an acid anhydride in the presence of a Lewis acid catalyst. The Hantzsch synthesis involves the reaction of a beta-ketoester, an aldehyde, and an amine in the presence of a catalyst.
Aplicaciones Científicas De Investigación
3,5-Dimethylindolizine has been studied for its potential use in various areas of scientific research, such as medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 3,5-Dimethylindolizine has been investigated for its potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In organic synthesis, 3,5-Dimethylindolizine has been used as a building block for the synthesis of other complex organic molecules. In materials science, 3,5-Dimethylindolizine has been studied for its potential use in the development of new materials with unique properties.
Propiedades
Número CAS |
1761-13-3 |
|---|---|
Nombre del producto |
3,5-Dimethylindolizine |
Fórmula molecular |
C10H11N |
Peso molecular |
145.2 g/mol |
Nombre IUPAC |
3,5-dimethylindolizine |
InChI |
InChI=1S/C10H11N/c1-8-4-3-5-10-7-6-9(2)11(8)10/h3-7H,1-2H3 |
Clave InChI |
HEXONZNIDPVUSU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=CC=C(N12)C |
SMILES canónico |
CC1=CC=CC2=CC=C(N12)C |
Sinónimos |
3,5-Dimethylindolizine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



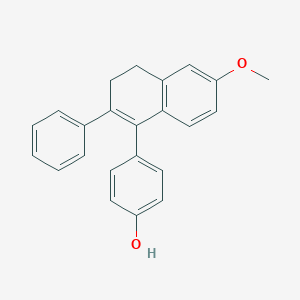
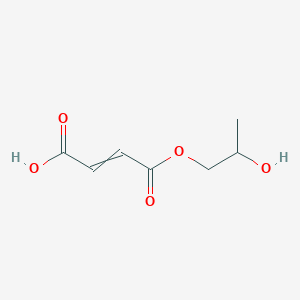
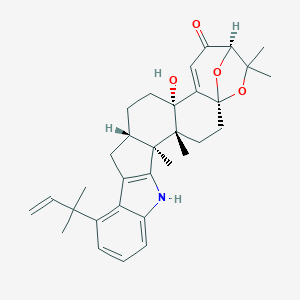
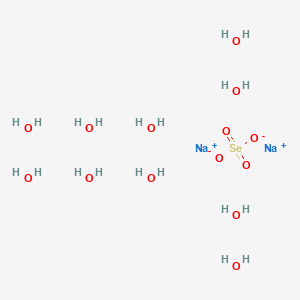
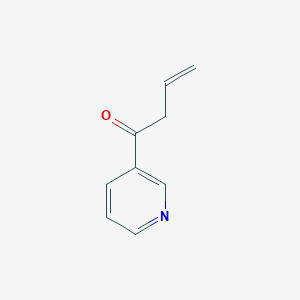
![[(1R,2S,3E,5S,7S,8Z,10R,13S)-7,9,10,13-Tetraacetyloxy-2,5-dihydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate](/img/structure/B161632.png)
